1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene
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Overview
Description
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene is an organic compound characterized by the presence of difluoro and methoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1-difluoro-2-iodoethane and 4-methoxyphenylboronic acid.
Reaction Conditions: A Suzuki-Miyaura cross-coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The difluoro group can be reduced to a single fluorine or hydrogen under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives
Scientific Research Applications
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The presence of the difluoro group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene can be compared with other similar compounds:
Properties
CAS No. |
643062-76-4 |
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Molecular Formula |
C18H20F2O |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene |
InChI |
InChI=1S/C18H20F2O/c1-3-4-14-5-7-15(8-6-14)13-18(19,20)16-9-11-17(21-2)12-10-16/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
ANSOEHLWIRPDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(F)F |
Origin of Product |
United States |
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